molecular formula C25H19BrNOP B12328904 Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]-

Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]-

Cat. No.: B12328904
M. Wt: 460.3 g/mol
InChI Key: SAAFRESLZBMJGP-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- is a complex organic compound with the molecular formula C25H19BrNOP and a molecular weight of 460.3022 . This compound is known for its unique structure, which includes a brominated phenol group and a diphenylphosphino group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- can be synthesized through the direct condensation of 5-bromosalicylaldehyde and aniline in ethanol . The reaction involves dissolving 0.005 mol of each reactant (1.000 g of 5-bromosalicylaldehyde and 0.466 g of aniline) separately in ethanol (25 ml each). The solutions are then combined and refluxed with stirring for 4 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diphenylphosphino group can coordinate with metal ions, influencing enzymatic activities and other biochemical processes . The imine group can participate in nucleophilic addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-bromo-2-[[[2-(diphenylphosphino)phenyl]imino]methyl]- is unique due to the presence of the diphenylphosphino group, which imparts distinct coordination chemistry properties, and the imine group, which adds to its versatility in chemical reactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H19BrNOP

Molecular Weight

460.3 g/mol

IUPAC Name

4-bromo-2-[(2-diphenylphosphanylphenyl)iminomethyl]phenol

InChI

InChI=1S/C25H19BrNOP/c26-20-15-16-24(28)19(17-20)18-27-23-13-7-8-14-25(23)29(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,28H

InChI Key

SAAFRESLZBMJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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